ACG548B
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Overview
Description
It exhibits greater affinity for acetylcholinesterase and demonstrates selectivity over butyrylcholinesterase and choline kinase . This compound has significant potential in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACG548B involves the formation of a homodimeric bis-quaternary heterocyclic ammonium salt. The synthetic route typically includes the reaction of biphenyl derivatives with pyridine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
ACG548B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
ACG548B has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its inhibitory action on cholinesterases.
Medicine: Explored for potential therapeutic applications in treating diseases related to cholinesterase activity, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
ACG548B exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase. It binds to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ACG548B include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor used to manage dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness
This compound is unique due to its high selectivity for acetylcholinesterase over butyrylcholinesterase and choline kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
795316-16-4 |
---|---|
Molecular Formula |
C38H34Br2Cl2N4 |
Molecular Weight |
777.4 g/mol |
IUPAC Name |
1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZFCCRPWNWOHZEN-UHFFFAOYSA-L |
SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACG-548B; ACG 548B; ACG548B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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